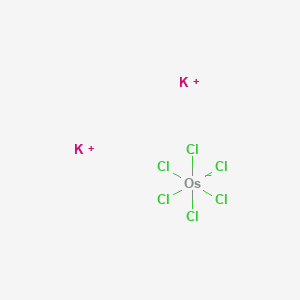
Potassiumhexachloroosmate(IV)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Potassium hexachloroosmate(IV), also known as osmium potassium chloride, is a chemical compound with the formula K₂OsCl₆. It is a coordination complex of osmium in the +4 oxidation state, surrounded by six chloride ions. This compound is known for its distinctive red to black crystalline appearance and is used in various scientific and industrial applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Potassium hexachloroosmate(IV) can be synthesized through the reaction of osmium tetroxide (OsO₄) with potassium chloride (KCl) in the presence of hydrochloric acid (HCl). The reaction typically involves dissolving osmium tetroxide in hydrochloric acid and then adding potassium chloride to precipitate the potassium hexachloroosmate(IV) complex. The reaction is carried out under controlled conditions to ensure the formation of the desired product .
Industrial Production Methods: In industrial settings, the production of potassium hexachloroosmate(IV) follows similar synthetic routes but on a larger scale. The process involves the careful handling of osmium tetroxide, which is highly toxic and volatile. The reaction conditions are optimized to maximize yield and purity, and the final product is purified through recrystallization techniques .
Analyse Chemischer Reaktionen
Types of Reactions: Potassium hexachloroosmate(IV) undergoes various chemical reactions, including:
Oxidation: It can be oxidized to higher oxidation states of osmium.
Reduction: It can be reduced to lower oxidation states, such as osmium(III) or osmium(II).
Substitution: Ligand substitution reactions where chloride ions are replaced by other ligands
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents like chlorine gas (Cl₂) or nitric acid (HNO₃).
Reduction: Reducing agents such as hydrogen gas (H₂) or sodium borohydride (NaBH₄).
Substitution: Ligands like ammonia (NH₃) or phosphines (PR₃) under controlled conditions
Major Products Formed:
Oxidation: Osmium(VI) or osmium(VIII) complexes.
Reduction: Osmium(III) or osmium(II) complexes.
Substitution: Various ligand-substituted osmium complexes
Wissenschaftliche Forschungsanwendungen
Potassium hexachloroosmate(IV) has a wide range of applications in scientific research, including:
Chemistry: Used as a precursor for the synthesis of other osmium complexes and catalysts in organic reactions
Medicine: Explored for its anticancer properties and potential use in chemotherapy.
Industry: Utilized in the production of advanced materials, such as nanostructures and catalysts for hydrogen evolution reactions
Wirkmechanismus
The mechanism of action of potassium hexachloroosmate(IV) involves its ability to participate in redox reactions and ligand exchange processes. In biological systems, it can interact with cellular components, leading to oxidative stress and apoptosis in cancer cells. The compound’s redox properties make it a valuable tool in electron transfer studies and catalysis .
Vergleich Mit ähnlichen Verbindungen
Potassium hexachloroosmate(IV) can be compared with other similar compounds, such as:
Ammonium hexachloroosmate(IV) (NH₄₂OsCl₆): Similar in structure but with ammonium ions instead of potassium ions.
Potassium hexachlororuthenate(III) (K₃RuCl₆): Contains ruthenium instead of osmium and is used in similar applications.
Potassium hexachloropalladate(IV) (K₂PdCl₆): Contains palladium and is used as a catalyst in organic synthesis.
Uniqueness: Potassium hexachloroosmate(IV) is unique due to its specific redox properties and its ability to form stable complexes with various ligands. Its applications in catalysis, materials science, and medicine highlight its versatility and importance in scientific research .
Eigenschaften
Molekularformel |
Cl6K2Os |
|---|---|
Molekulargewicht |
481.1 g/mol |
IUPAC-Name |
dipotassium;hexachloroosmium(2-) |
InChI |
InChI=1S/6ClH.2K.Os/h6*1H;;;/q;;;;;;2*+1;+4/p-6 |
InChI-Schlüssel |
VGKQJCSDERXWRV-UHFFFAOYSA-H |
Kanonische SMILES |
Cl[Os-2](Cl)(Cl)(Cl)(Cl)Cl.[K+].[K+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


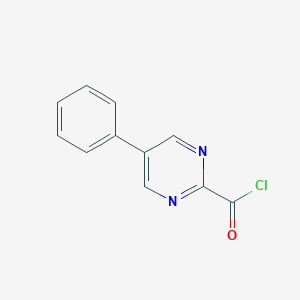
![6-Benzyl-2-oxa-6-azaspiro[3.4]Octane-8-carboxylic acid](/img/structure/B13140468.png)
![1,1'-(4,4'-Diamino-3,3'-dinitro-[1,1'-biphenyl]-2,6-diyl)diethanone](/img/structure/B13140471.png)
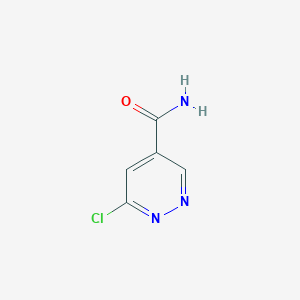
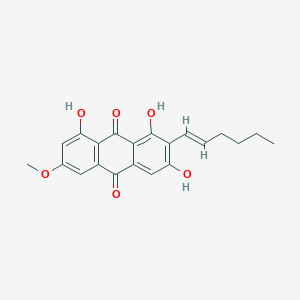
![(2R,4S,5R,6R)-2,4-dihydroxy-5-(pent-4-ynoylamino)-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxylic acid](/img/structure/B13140489.png)
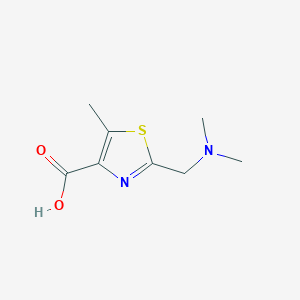
![4-Fluoro-3-methyl-1H-pyrazolo[4,3-c]pyridine](/img/structure/B13140496.png)
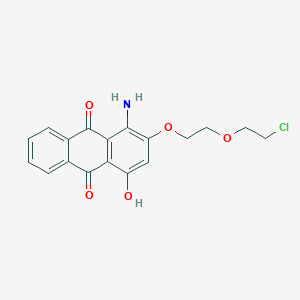
![1,4,5,8-Tetrakis[(4-chlorophenyl)sulfanyl]anthracene-9,10-dione](/img/structure/B13140521.png)

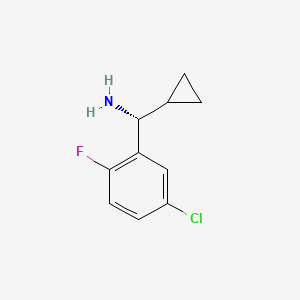

![(2Z)-3-[4-(Trifluoromethyl)phenyl]-2-propen-1-ol](/img/structure/B13140551.png)
